molecular formula C9H7NO3 B009593 5-Carboxyoxindole CAS No. 102359-00-2

5-Carboxyoxindole

Cat. No.: B009593
CAS No.: 102359-00-2
M. Wt: 177.16 g/mol
InChI Key: LLLKBUWXODIMEW-UHFFFAOYSA-N
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Description

5-Carboxyoxindole, also known as 5-COI, is an indole derivative that can be found in plants and is involved in various biochemical and physiological processes. It is an important intermediate in the biosynthesis of many compounds, including indole-3-acetic acid, tryptophan, and indole-3-aldehyde. 5-COI is also used in the synthesis of pharmaceuticals, such as 5-fluorouracil and 5-fluorocytosine, and is a key component of several fluorescent dyes. We will also discuss the potential future directions for 5-COI research.

Scientific Research Applications

  • Selective Inhibition of Parasitic Enzymes : Zhang et al. (2014) reported that the 5-aminopyrazole-4-carboxamide scaffold, related to 5-carboxyoxindole, effectively creates selective inhibitors of CDPK1 from parasites like Toxoplasma gondii and Cryptosporidium parvum, demonstrating its potential in the development of anti-parasitic drugs (Zhang et al., 2014).

  • Catalyst in Chemical Reactions : Mohammadnia and Poormirzaei (2021) highlighted that Pd supported on this compound functionalized nanoparticles serves as an efficient, green, and recyclable catalyst for the Heck reaction, a crucial chemical synthesis process (Mohammadnia & Poormirzaei, 2021).

  • Anticancer and Antiviral Applications : The study by Wnuk et al. (1997) found that 5'-carboxaldehyde derivatives, which could be structurally related to this compound, show potential anticancer and antiviral effects, suggesting a broad scope of biomedical applications (Wnuk et al., 1997).

  • Drug Delivery Systems : Saboktakin et al. (2011) discussed the use of carboxymethyl starch-chitosan nanoparticles in drug delivery systems to the colon, which is pertinent in the context of treating diseases like colon cancer (Saboktakin et al., 2011).

  • Medicinal Chemistry : Roh, Vávrová, and Hrabálek (2012) highlighted the role of 5-substituted tetrazoles, similar to this compound, in medicinal chemistry, noting their high lipophilicity and metabolic resistance as valuable properties in drug synthesis and design (Roh, Vávrová, & Hrabálek, 2012).

  • Biosynthetic Pathways : The research by Stapon, Li, and Townsend (2003) on carbapenem biosynthesis, involving carbapenam synthetase, elucidates the role of similar compounds in complex biosynthetic pathways, crucial for understanding the synthesis of bioactive molecules (Stapon, Li, & Townsend, 2003).

Mechanism of Action

Target of Action

5-Carboxyoxindole is primarily used as a catalyst in chemical reactions . Specifically, it has been used in the preparation of palladium supported on this compound functionalized cell@Fe3O4 nanoparticles . This compound serves as a key component in the creation of a new magnetic nanocatalyst .

Mode of Action

The compound interacts with its targets through chemical reactions. In the case of the palladium supported on this compound functionalized cell@Fe3O4 nanoparticles, this compound plays a crucial role in the Heck-type arylation of different substituted maleimides with iodoarenes .

Biochemical Pathways

Its role in the heck-type arylation suggests it may influence pathways related to the formation and modification of organic compounds .

Pharmacokinetics

Its impact on bioavailability would be more pertinent in the context of the final compounds it helps synthesize .

Result of Action

The primary result of this compound’s action is the successful catalysis of chemical reactions, such as the Heck-type arylation of different substituted maleimides with iodoarenes . This leads to the production of desired organic compounds with good to excellent yields .

Action Environment

The efficacy and stability of this compound as a catalyst can be influenced by various environmental factors, including temperature, solvent used, and the presence of other compounds . For instance, in the preparation of the palladium supported on this compound functionalized cell@Fe3O4 nanoparticles, the reaction was performed under specific conditions for optimal results .

Safety and Hazards

When handling 5-Carboxyoxindole, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves .

Future Directions

The use of 5-Carboxyoxindole in the preparation of new magnetic nanocatalysts presents exciting possibilities for future research . These nanocatalysts have high specific surface area and surface energy, which result in their high catalytic activity . They also have other properties, such as improving the selectivity of the reactions while reducing the reaction temperature, minimizing side reactions, and with higher recycling rates . This makes them of great interest for researchers in the synthesis of many organic compounds .

Properties

IUPAC Name

2-oxo-1,3-dihydroindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-8-4-6-3-5(9(12)13)1-2-7(6)10-8/h1-3H,4H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLKBUWXODIMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C(=O)O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378368
Record name 5-Carboxyoxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102359-00-2
Record name 5-Carboxyoxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Oxindole-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Indole-5-carboxylic acid 5.00 g (31.0 mmol) solution in ethanol 99% 120 mL and tert-butanol 180 mL in a 1 L RB flask was cooled on ice bath to +5° C. Meanwhile, a solution of lithium bromide 9.0 g (103.6 mmol) in neat acetic acid 60 mL was placed into an addition funnel. Neat bromine 5.0 mL (16.0 g; 100.1 mmol) was then charged to this LiBr solution and the resulting bromine+LiBr solution was dropwise added into the vigorously stirred indolecarboxylic acid solution at +5° C. over a 90 min period. (After a complete addition the addition funnel was then washed with EtOH (2×5 mL) and the washings were added to the reaction mix). At the end of the bromine addition the cooling bath was let to expire and the reaction mix was stirred at +5 to +15° C. bath for 1 hour and at 15° C. for additional 15 min. The reaction mixture was then diluted with additional acetic acid 100 mL. Zn dust 20 g [Aldrich; <10 μM] (306 mmol) was added in one portion (gas evolution) and the mixture was stirred in an open flask on ambient water bath overnight (16 hours). The next day, the precipitated solids were collected by filtration, washed with ethanol and dried by suction. The solid (containing a mix of the product, unreacted Zn metal and Zn salts) was transferred into a large beaker on a hotplate, suspended in boiling methanol (300 mL) and filtered. The extraction with boiling methanol was repeated twice more, to separate the unreacted Zn metal from the product. The combined methanolic filtrates were evaporated to dryness. Separately, the acetic acid+LiBr-containing filtrates from the reaction mix were concentrated to a small volume on rotovap and the produced salt-rich residue was diluted with water 0.6 L and acidified with 6M HCl to about pH=1.5. This mixture was then combined with the evaporation residue obtained from the methanolic filtrates. The solids in the flask were re-suspended by a brief sonication (5 min) and the slurry was cooled down on ice bath, then placed into a freezer (−20° C.) for 4 hours. The precipitated product was collected by filtration, washed with ice-cold water, dried by suction and on highvac. Y=5.23 g (95%) of a light tan solid. 1H-NMR (d6-DMSO, 400 MHz): 12.58 (br s, 1H), 10.72 (s, 1H), 7.82 (dd, 8.3 Hz, 1.6 Hz, 1H), 7.75 (s, 1H), 6.88 (d, 8.3 Hz, 1H), 3.54 (s, 2H)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
bromine LiBr
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

5-Methoxycarbonyl-2-oxindole (1 g) and 1 g of sodium hydroxide in 20 mL of methanol was refluxed for 3 hours. The reaction mixture was cooled and concentrated to dryness. The residue was dissolved in water and extracted twice with ethyl acetate. The aqueous layer was acidified with 6 N hydrochloric acid and the precipitated solid collected, washed with water, and dried to give 0.7 g (78%) of the title compound as an off-white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
78%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 5-carboxyoxindole in the development of the magnetic catalyst?

A1: In this study, this compound acts as a linker or a bridge between the magnetic core (Fe3O4 nanoparticles) and the catalytically active palladium (Pd) nanoparticles []. The carboxy group of this compound likely interacts with the Fe3O4 surface, while the oxindole nitrogen might coordinate with Pd, creating a stable and active catalytic system. This functionalization strategy helps to anchor the Pd nanoparticles, preventing aggregation and leaching, thus enhancing the catalyst's reusability.

Q2: How does the use of this compound contribute to the "green" aspect of this catalytic system?

A2: The incorporation of this compound contributes to the "green" nature of the catalyst in several ways. Firstly, it allows for the development of a heterogeneous catalyst, meaning the catalyst exists in a different phase (solid) than the reactants and products (liquid). This facilitates easy separation and recovery of the catalyst from the reaction mixture, enabling its reuse and minimizing waste []. Secondly, the efficient stabilization of Pd nanoparticles by this compound reduces the potential leaching of this heavy metal into the environment, aligning with the principles of green chemistry.

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